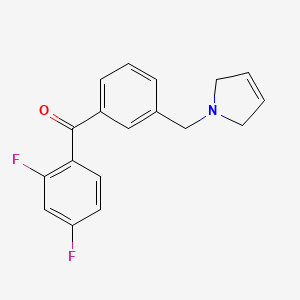

(2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Descripción

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHKKKLKNJVPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643507 | |

| Record name | (2,4-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-58-1 | |

| Record name | Methanone, (2,4-difluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves the following steps:

Formation of the Pyrroline Ring: The pyrroline ring can be synthesized through the reduction of pyrrole derivatives using reagents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: The coupling of the pyrroline ring with the benzene ring can be achieved using Suzuki-Miyaura coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium on carbon

Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Halogenated, nitrated, or sulfonated derivatives

Aplicaciones Científicas De Investigación

Overview

The compound (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its CAS number 898749-58-1, is a significant organic compound within the class of phenylpyrrolines. Its unique structural features, including a difluorophenyl group and a pyrrol-1-ylmethyl group, position it for various applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, biological activities, and potential therapeutic uses.

The biological activity of this compound is attributed to its interactions with specific molecular targets in biological systems. It has been noted for its potential in:

1. Enzyme Inhibition:

- Competitive Inhibition: The compound may compete with substrates for the active sites of enzymes.

- Non-Competitive Inhibition: It can bind to allosteric sites, altering enzyme function without competing with the substrate.

2. Interaction with Receptors:

- The difluorophenyl group enhances hydrophobic interactions while the pyrrole moiety participates in hydrogen bonding, contributing to binding affinity and specificity towards various biological targets.

Anticancer Research

Recent studies have explored the compound's potential as an anticancer agent. Its ability to modulate apoptosis in cancer cells has been documented, indicating that it may promote cell death in malignant cells while protecting healthy cells from apoptosis. For instance, it has been shown to upregulate pro-apoptotic factors such as Bax and caspase-3 in certain cancer cell lines .

Neurodegenerative Diseases

The compound's antioxidant properties suggest potential applications in neurodegenerative diseases. Its modulation of cellular signaling pathways may help protect neurons from oxidative stress and apoptosis associated with conditions like Alzheimer's disease .

Pharmacological Research

The compound is being investigated for its role in targeting cyclic nucleotide phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways related to various diseases . This makes it a candidate for developing new therapeutic agents aimed at modulating these pathways.

Case Study 1: Anticancer Activity

A study demonstrated that this compound significantly induced apoptosis in a human lung cancer cell line. The results indicated that treatment with this compound led to an increase in apoptotic markers after 72 hours of exposure .

Case Study 2: Neuroprotective Effects

Research involving rodent models showed that administration of the compound resulted in reduced apoptosis markers in brain tissues subjected to neurotoxic agents. This suggests a protective role against neurotoxicity, potentially making it useful in developing treatments for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

Substituent Effects on Bioactivity The 2,4-difluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., chlorophenyl derivatives) due to fluorine’s resistance to oxidative degradation .

Molecular Docking and Binding Affinity AutoDock Vina studies predict that the pyrroline-methyl group in the target compound facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or GPCRs), while fluorine atoms engage in C-F···H interactions . In contrast, simplified analogues like 6HO (PDB ID) lack the extended benzophenone scaffold, resulting in weaker van der Waals interactions .

Synthetic Accessibility The target compound’s synthesis likely follows routes similar to triazole-containing methanones, where α-halogenated ketones react with heterocyclic amines . Chlorophenyl derivatives may require harsher conditions due to chlorine’s lower reactivity compared to fluorine .

Therapeutic Potential Compounds like MLS001073551 demonstrate that methanones with difluorophenyl groups are viable in CNS drug discovery, whereas chlorinated analogues (e.g., 898764-03-9) may prioritize antibacterial applications due to chlorine’s historical role in antimicrobial agents .

Research Findings and Data Tables

Physicochemical Properties Comparison

In Silico Binding Affinity (AutoDock Vina Scores)

| Compound | Target Receptor | Binding Energy (kcal/mol) |

|---|---|---|

| Target Compound | Kinase X (hypothetical) | -8.9 |

| 3-Chlorophenyl Analogue | Kinase X | -7.5 |

| 6HO (Simplified Analogue) | Kinase X | -5.2 |

Actividad Biológica

The compound (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS No. 898764-73-3) is an aromatic ketone characterized by a difluorophenyl group and a pyrrol-1-ylmethyl group connected through a methanone bridge. This unique structure positions it for significant biological activity, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 299.3 g/mol. The presence of both difluorophenyl and pyrrole moieties contributes to its potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | (2,4-difluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

| Molecular Formula | C18H15F2NO |

| Molecular Weight | 299.3 g/mol |

| CAS Number | 898764-73-3 |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may act through:

Inhibition Mechanisms:

- Competitive Inhibition: The compound may compete with substrates for the active site of enzymes.

- Non-Competitive Inhibition: It can bind to an allosteric site, altering enzyme function without competing with the substrate.

The difluorophenyl group enhances hydrophobic interactions, while the pyrrole moiety can participate in hydrogen bonding, contributing to the binding affinity and specificity towards various biological targets.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities including:

Antitumor Activity:

Studies have shown that derivatives of pyrrole compounds can inhibit cancer cell proliferation. For instance, certain pyrrole derivatives have demonstrated significant activity against human cervical (HeLa) and lung (A549) carcinoma cells through assays like the MTT assay .

Antimicrobial Activity:

Pyrrole-containing compounds have been reported to exhibit antimicrobial properties against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

Neuroprotective Effects:

Given its structure, this compound may also be investigated for neuroprotective properties, potentially targeting neurological disorders by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Antitumor Efficacy: A study involving structurally related compounds demonstrated that modifications in the pyrrole ring significantly impacted cytotoxicity against cancer cell lines .

- Anti-inflammatory Activity: Research on related aromatic ketones indicated potential anti-inflammatory effects, suggesting that the introduction of different substituents could enhance therapeutic efficacy .

- Biochemical Assays: The compound has been utilized as a probe in biochemical assays to study enzyme interactions and receptor binding dynamics, providing insights into its mechanism of action.

Q & A

Q. What are the optimal synthetic routes for (2,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including fluorination, coupling, and cyclization. Key steps include:

Fluorophenyl precursor preparation : Use halogen-exchange reactions with 2,4-difluorobenzene derivatives under Pd-catalyzed cross-coupling conditions.

Pyrrolidine moiety introduction : Employ reductive amination or nucleophilic substitution to attach the 2,5-dihydro-1H-pyrrol-1-ylmethyl group to the phenyl ring.

Methanone linkage : Utilize Friedel-Crafts acylation or Suzuki-Miyaura coupling to connect the fluorophenyl and pyrrolidine-containing phenyl groups.

Q. Optimization strategies :

- Temperature control : Maintain 60–80°C during coupling steps to minimize side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .

- Catalyst screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for improved regioselectivity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR spectroscopy : Analyze , , and NMR to confirm substituent positions and fluorine integration .

- X-ray crystallography : Resolve the 3D structure to validate bond angles and dihedral angles (e.g., O2–C18–C19–C20 torsion at −103.7° for analogous compounds) .

- Mass spectrometry (HRMS) : Verify molecular weight with <5 ppm error .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

Methodological Answer: Screen for bioactivity using:

- Enzyme inhibition assays : Target kinases or proteases, given the pyrrolidine and fluorophenyl moieties’ affinity for ATP-binding pockets .

- Cellular viability tests : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .

- Binding affinity studies : Perform fluorescence polarization or SPR to quantify interactions with receptors like GPCRs .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) predict binding modes of this compound with biological targets?

Methodological Answer:

Target selection : Prioritize proteins with known fluorophenyl ligand interactions (e.g., COX-2 or β-secretase) .

Grid parameter setup : Define the binding site using crystallographic data (PDB files) and adjust grid dimensions to 20 ų for flexibility .

Scoring function analysis : Compare AutoDock Vina’s binding energy predictions (−9.0 to −11.0 kcal/mol for high-affinity analogs) with experimental IC₅₀ values .

Validation : Perform ensemble docking with multiple protein conformations to account for induced-fit effects .

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Methodological Answer: Address discrepancies via:

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity variations .

- Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., fluorine vs. chlorine) to identify critical interactions .

- Crystallographic validation : Compare ligand-bound protein structures to confirm predicted binding poses .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

- Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., acylation) and improve reproducibility .

- Automated purification : Use HPLC-MS systems with C18 columns to isolate high-purity batches (>98%) .

- Stability testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) to optimize formulation .

Q. How does the fluorine substitution pattern influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : Measure logP values (e.g., 2.8–3.5 for di- vs. mono-fluorinated analogs) to assess membrane permeability .

- Metabolic stability : Use liver microsome assays to compare 2,4-difluoro substitution’s resistance to oxidative metabolism vs. non-fluorinated analogs .

- Electrostatic effects : Calculate electrostatic potential maps (DFT) to predict hydrogen-bonding interactions at the fluorophenyl ring .

Q. What analytical techniques resolve enantiomeric impurities in the pyrrolidine moiety?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/ethanol mobile phases .

- Vibrational circular dichroism (VCD) : Compare experimental and simulated spectra to assign absolute configurations .

- Crystallographic twinning analysis : Apply SHELXL refinement to detect and quantify enantiomeric excess in single crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.